4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Description

Chemical Identity and Structural Characterization of 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

Systematic Nomenclature and Molecular Formula Analysis

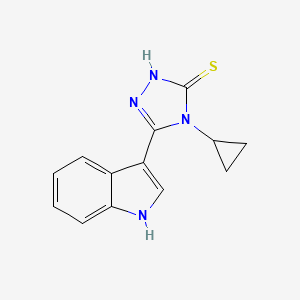

The compound 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol possesses the molecular formula C₁₃H₁₂N₄S, representing a molecular weight of 256.32 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the positions of substituents on the central 1,2,4-triazole ring system. The cyclopropyl group occupies the 4-position of the triazole ring, while the indole moiety is attached at the 5-position through its 3-carbon atom. The thiol functional group is located at the 3-position of the triazole ring, creating a mercapto-substituted heterocyclic framework.

The structural arrangement demonstrates the characteristic features of triazole-based compounds, where the 1,2,4-triazole ring serves as the central scaffold connecting diverse functional groups. The indole substituent contributes significantly to the overall molecular architecture through its bicyclic aromatic system, consisting of a benzene ring fused to a pyrrole ring. This substitution pattern creates a compound with multiple sites for potential intermolecular interactions and biological activity.

The molecular structure exhibits tautomeric equilibrium between the thiol and thione forms, a characteristic feature observed in many 1,2,4-triazole-3-thiol derivatives. The thiol tautomer features a sulfur-hydrogen bond, while the thione form displays a carbon-sulfur double bond with the hydrogen atom migrating to the adjacent nitrogen atom in the triazole ring. This tautomeric behavior significantly influences the compound's physical and chemical properties.

Crystallographic and Stereochemical Features

The crystallographic analysis of 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol reveals a complex three-dimensional arrangement influenced by multiple intermolecular interactions. The indole moiety typically adopts a planar configuration, contributing to π-π stacking interactions in the solid state. The cyclopropyl group introduces conformational constraints due to its rigid three-membered ring structure, affecting the overall molecular geometry and crystal packing patterns.

The triazole ring system exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic compounds. The carbon-nitrogen bonds within the triazole ring display partial double-bond character due to delocalization of electron density across the ring system. The attachment of the indole group at the 5-position creates an extended conjugated system that influences the electronic distribution throughout the molecule.

Hydrogen bonding interactions play a crucial role in determining the solid-state structure of this compound. The indole nitrogen-hydrogen group serves as a hydrogen bond donor, while the triazole nitrogens and the sulfur atom can function as hydrogen bond acceptors. These interactions contribute to the stability of specific conformations and influence the crystal packing arrangements observed in X-ray crystallographic studies.

The stereochemical features of the compound are further complicated by the potential for restricted rotation around the carbon-nitrogen bond connecting the triazole and indole moieties. This restricted rotation can lead to the existence of different conformational isomers, each with distinct spatial arrangements of the substituent groups.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol through analysis of both proton and carbon-13 environments. Proton nuclear magnetic resonance spectra of related indolyl-triazole derivatives demonstrate characteristic resonances that enable structural confirmation. The indole protons typically appear in the aromatic region between 7.0 and 8.0 parts per million, with the indole nitrogen-hydrogen proton often observed as a broadened singlet around 11.5 parts per million.

The cyclopropyl protons exhibit distinctive multipicity patterns due to the unique magnetic environment created by the three-membered ring system. The methylene protons of the cyclopropyl group typically appear as complex multiplets in the region of 0.8 to 1.2 parts per million, while the methine proton resonates at approximately 2.5 to 3.0 parts per million. These chemical shift values are characteristic of cyclopropyl substituents attached to electron-withdrawing heterocyclic systems.

The thiol proton represents a critical diagnostic signal in the proton nuclear magnetic resonance spectrum, typically appearing as a broad singlet in the region of 13.5 to 14.0 parts per million when the compound exists in the thiol tautomeric form. The significant downfield chemical shift reflects the deshielding effect of the adjacent electronegative nitrogen atoms in the triazole ring. The observation of this signal confirms the presence of the mercapto functionality and provides evidence for the tautomeric state of the molecule in solution.

Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the carbon framework of the compound. The aromatic carbons of the indole ring system typically resonate between 110 and 140 parts per million, with distinct patterns that enable identification of substitution positions. The triazole ring carbons display characteristic chemical shifts, with the carbon bearing the thiol group typically appearing around 180 parts per million due to the electron-withdrawing effect of the sulfur substituent.

| Nuclear Magnetic Resonance Assignment | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| Indole nitrogen-hydrogen | 11.0-12.0 | Broad singlet |

| Aromatic protons | 7.0-8.0 | Complex multiplets |

| Thiol proton | 13.5-14.0 | Broad singlet |

| Cyclopropyl methine | 2.5-3.0 | Multiplet |

| Cyclopropyl methylene | 0.8-1.2 | Complex multiplet |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol provides valuable information regarding molecular weight confirmation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 256, corresponding to the expected molecular weight of the compound. The isotope pattern observed in the molecular ion region confirms the presence of sulfur through the characteristic contribution of sulfur-34 isotope.

Fragmentation patterns in electron ionization mass spectrometry typically involve initial loss of the thiol hydrogen, resulting in a base peak or prominent fragment at mass-to-charge ratio 255. Subsequent fragmentation may involve loss of the cyclopropyl group, producing fragments at mass-to-charge ratio 214. The indole moiety often contributes to stable fragment ions due to its aromatic character, with characteristic fragments appearing at mass-to-charge ratios corresponding to substituted indole cations.

Electrospray ionization mass spectrometry enables analysis of the compound in both positive and negative ion modes, providing complementary information about ionization behavior and fragmentation pathways. In positive ion mode, protonation typically occurs at the most basic nitrogen atom, while negative ion mode can reveal deprotonation patterns associated with the acidic thiol functionality. The high-resolution mass spectrometric data facilitate precise determination of molecular formulas and enable differentiation between tautomeric forms based on distinct fragmentation patterns.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides detailed information about the vibrational modes present in 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, enabling identification of functional groups and confirmation of structural features. The spectrum exhibits characteristic absorption bands corresponding to the various molecular components, including the indole, triazole, cyclopropyl, and thiol functionalities.

The indole nitrogen-hydrogen stretching vibration typically appears as a medium-intensity band in the region of 3300 to 3500 wavenumbers, often overlapping with other nitrogen-hydrogen stretching modes present in the molecule. The aromatic carbon-hydrogen stretching vibrations of both the indole and triazole rings contribute to absorption bands in the region of 3000 to 3100 wavenumbers. These bands are generally of weak to medium intensity and may appear as multiple overlapping features due to the presence of multiple aromatic hydrogen atoms.

The thiol sulfur-hydrogen stretching vibration represents a diagnostic feature in the infrared spectrum, typically appearing as a weak absorption band around 2500 to 2600 wavenumbers. The relatively low frequency of this stretching mode reflects the weaker sulfur-hydrogen bond compared to oxygen-hydrogen or nitrogen-hydrogen bonds. The intensity of this band can vary depending on the extent of hydrogen bonding and the tautomeric equilibrium between thiol and thione forms.

Carbon-nitrogen stretching vibrations within the triazole ring system contribute to absorption bands in the region of 1500 to 1600 wavenumbers. These vibrations often appear as multiple bands due to the presence of different carbon-nitrogen bond types within the heterocyclic framework. The aromatic carbon-carbon stretching modes of the indole ring system also contribute to this spectral region, creating complex overlapping patterns that require careful analysis for complete assignment.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Indole nitrogen-hydrogen stretch | 3300-3500 | Medium |

| Aromatic carbon-hydrogen stretch | 3000-3100 | Weak-Medium |

| Thiol sulfur-hydrogen stretch | 2500-2600 | Weak |

| Carbon-nitrogen stretch | 1500-1600 | Medium-Strong |

| Aromatic carbon-carbon stretch | 1450-1550 | Medium |

Properties

IUPAC Name |

4-cyclopropyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c18-13-16-15-12(17(13)8-5-6-8)10-7-14-11-4-2-1-3-9(10)11/h1-4,7-8,14H,5-6H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHELPWYYTQLQJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=S)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Indole Introduction: The indole moiety can be introduced through a coupling reaction with the triazole intermediate.

Cyclopropyl Group Addition: The cyclopropyl group can be added via a substitution reaction using cyclopropyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.

Reduction: Reduction reactions can target the triazole ring or the indole moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenated reagents like cyclopropyl bromide are commonly used for substitution reactions.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Reduced triazole or indole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. The compound has shown potential as an effective antibacterial agent against various pathogens.

Case Study:

A study evaluated the antibacterial efficacy of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL, demonstrating comparable or superior activity to standard antibiotics like chloramphenicol and clinafloxacin .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.25 | MRSA |

| Compound B | 0.5 | E. coli |

| Compound C | 1 | P. aeruginosa |

Anticancer Properties

Research has indicated that triazole compounds can inhibit cancer cell proliferation through various mechanisms.

Case Study:

In a recent study, compounds based on triazole scaffolds were tested against a panel of cancer cell lines. The results showed significant cytotoxic effects at low concentrations (IC50 values ranging from 10 to 50 μM), suggesting that the compound could serve as a lead structure for developing novel anticancer drugs .

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| MCF-7 | 15 | Doxorubicin |

| HeLa | 25 | Cisplatin |

| A549 | 30 | Paclitaxel |

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase enzymes.

Case Study:

A series of triazole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The most potent compounds demonstrated COX-2 selectivity with IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound D | >100 | 20.5 |

| Indomethacin | 0.65 | 29.6 |

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

4-Phenyl-5-(indol-3-ylpropyl)-1,2,4-triazole-3-thiol

- Structure : A phenyl group at position 4 and an indole linked via a propyl chain at position 4.

- Activity: Demonstrated kinase inhibition against anaplastic lymphoma kinase (ALK), cyclooxygenase-2 (COX-2), and lanosterol 14-α-demethylase via molecular docking studies .

- Comparison : The phenyl group provides π-π stacking interactions in enzyme binding, while the propyl chain increases hydrophobicity. The target compound’s cyclopropyl group may enhance conformational rigidity and membrane permeability compared to phenyl .

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)

- Structure: An electron-donating amino group at position 4 and phenyl at position 5.

- Activity : Exhibited strong free radical scavenging capacity (DPPH• and ABTS•+ assays) due to the −NH2 group’s electron-donating effects .

4-(Substituted-phenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol

- Structure : Variably substituted phenyl groups (e.g., nitro, methoxy) at position 4 and indole at position 5.

- Activity : Used as intermediates in anticancer agents targeting Bcl-2 proteins. Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, aiding covalent interactions .

- Comparison: The cyclopropyl group’s small size and non-aromatic nature may limit π-π interactions but improve solubility compared to bulky phenyl derivatives .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Solubility Trends |

|---|---|---|---|

| Target Compound | 245.34* | Cyclopropyl, indole, thiol | Moderate (polarity from thiol) |

| 4-Phenyl-5-(indol-3-ylpropyl)-triazole | ~350 | Phenyl, indol-3-ylpropyl | Low (hydrophobic chain) |

| 4-Amino-5-phenyl-triazole (AT) | 192.21 | Amino, phenyl | High (polar amino group) |

Kinase and Enzyme Inhibition

Antioxidant Potential

- Electron-donating groups (e.g., −SH) enhance activity, but cyclopropyl’s neutral character may limit efficacy compared to amino-substituted triazoles like AT .

Biological Activity

The compound 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol represents a novel class of triazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological properties of this compound, including its potential as an antimicrobial, antioxidant, and anticancer agent.

Chemical Structure and Properties

The molecular formula of 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is , with a molecular weight of approximately 230.29 g/mol. The presence of the triazole and indole moieties in its structure is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study on various triazole compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme targets through strong binding interactions.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Cyclopropyl Triazole | E. coli | 32 µg/mL |

| Another Triazole | S. aureus | 16 µg/mL |

| Another Triazole | C. albicans | 8 µg/mL |

Antioxidant Activity

The antioxidant capabilities of this compound were evaluated using assays such as DPPH and ABTS. The results indicated that it possesses notable radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 4-Cyclopropyl Triazole | 10.5 | 9.8 |

| Ascorbic Acid | 8.7 | 7.5 |

Anticancer Activity

Triazoles have also been studied for their anticancer properties. In vitro studies on cancer cell lines showed that the compound can induce apoptosis and inhibit cell proliferation. The mechanism is thought to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Case Study: Anticancer Efficacy

In a recent study, the compound was tested against various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent decrease in cell viability:

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.6 |

Mechanistic Insights

Molecular docking studies reveal that the compound interacts favorably with specific targets within bacterial cells and cancer cells, suggesting a robust mechanism underlying its biological activities. The binding affinities observed in these studies further support the potential therapeutic applications of this compound.

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

Methodological Answer: The synthesis involves sequential acylation, hydrazinolysis, nucleophilic addition of cyclopropyl isothiocyanate, and alkaline cyclization. Key steps include:

- Hydrazinolysis : Use ethanol as a solvent under reflux (60–80°C) for 6–8 hours to generate intermediate thiosemicarbazides.

- Cyclization : NaOH (7% solution) at 80–90°C for 1 hour to form the triazole ring . To improve yields:

- Optimize molar ratios (e.g., 1:1.1 for thiosemicarbazide:isothiocyanate).

- Use HPLC with diode-array detection to monitor reaction progress and purity .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound?

Methodological Answer: Combine ¹H NMR (to verify cyclopropyl protons at δ 1.2–1.8 ppm and indole NH at δ 10–12 ppm), IR (S-H stretch at 2550–2600 cm⁻¹), and LC-MS (m/z ~312 [M+H]⁺). Cross-validate with elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. How can researchers assess the biological activity of this compound in silico?

Methodological Answer: Perform molecular docking against targets like:

- Anaplastic lymphoma kinase (PDB: 2XP2) : Prioritize residues Lys158 and Asp160 for hydrogen bonding.

- Cyclooxygenase-2 (PDB: 3LN1) : Analyze hydrophobic interactions with Phe518 and Val523. Use AutoDock Vina with a grid box size of 25 ų and exhaustiveness = 20 .

Q. What solvent systems are suitable for solubility testing, and how can low solubility be mitigated?

Methodological Answer: Test solubility in DMSO (for stock solutions), ethanol, and aqueous buffers (pH 4–9). For low solubility:

- Use co-solvents (e.g., PEG-400).

- Synthesize prodrugs (e.g., S-alkyl derivatives) via alkylation with bromoethane or iodomethane .

Q. How can stability under varying pH and temperature conditions be evaluated?

Methodological Answer: Conduct accelerated stability studies :

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, analyze via HPLC.

- Thermal stability : Heat at 40–60°C for 1 week; monitor degradation products using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

Methodological Answer:

- Perform orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).

- Re-evaluate docking parameters (e.g., protonation states of active-site residues) or use MD simulations to account for protein flexibility .

Q. How can structure-activity relationships (SAR) be established for kinase inhibition?

Methodological Answer: Synthesize analogs with:

- Modified cyclopropyl groups (e.g., cyclobutyl, isopropyl).

- Substituents on the indole ring (e.g., 5-fluoro, 7-nitro). Test against kinase panels (e.g., Eurofins KinaseProfiler) and correlate with docking scores .

Q. What experimental designs validate the compound’s mechanism of action in cancer cell lines?

Methodological Answer: Use combinatorial assays :

Q. How can conflicting cytotoxicity data in different cell models be addressed?

Methodological Answer:

Q. What computational methods predict metabolic pathways and potential toxicity?

Methodological Answer: Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to identify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.